molecular formula C10H16N2O3 B4067308 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B4067308
M. Wt: 212.25 g/mol
InChI Key: NJDKBEUFCMMNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Etomidate, is a widely used intravenous anesthetic drug that is commonly used in clinical practice. It is a short-acting drug that is used for the induction of anesthesia and sedation. Etomidate is a potent agonist of the GABA-A receptor, which is responsible for its anesthetic effects.

Mechanism of Action

1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron. This hyperpolarizes the neuron, leading to inhibition of neuronal activity and ultimately producing the anesthetic effect.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It produces sedation, hypnosis, and amnesia. It also has minimal effects on cardiovascular and respiratory systems, making it a safe option for patients with compromised cardiovascular or respiratory function. This compound has been shown to have minimal effects on cerebral blood flow, making it a good option for patients with intracranial pathology.

Advantages and Limitations for Lab Experiments

1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has a number of advantages for lab experiments. It produces a rapid onset of anesthesia and has a short duration of action, making it easy to control the depth and duration of anesthesia. It also has minimal effects on cardiovascular and respiratory systems, making it a safe option for animal models with compromised cardiovascular or respiratory function. However, this compound can produce adrenal suppression, which can be a limitation for certain experiments.

Future Directions

There are a number of future directions for research on 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is the development of new analogs of this compound that have improved pharmacological properties, such as longer duration of action or decreased adrenal suppression. Another area of interest is the investigation of the effects of this compound on the brain and its potential therapeutic applications in neurological disorders. Overall, this compound is a valuable tool for scientific research and has the potential for further development and exploration.

Scientific Research Applications

1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is widely used in scientific research for its anesthetic effects. It is used in animal models to induce anesthesia for various procedures such as surgery, imaging, and electrophysiology. This compound has also been used in human studies to investigate the effects of anesthesia on the brain and to study the mechanisms of anesthesia.

properties

IUPAC Name

1-ethyl-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-12-9(13)7-8(10(12)14)11-3-5-15-6-4-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDKBEUFCMMNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.